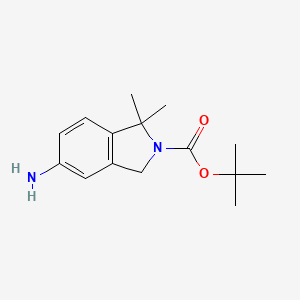
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methyl groups attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines or benzyl halides.
Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamines or secondary amines.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl 6-amino-3,3-dimethyl-1H-indole-2-carboxylate: Similar structure but with an indole core instead of isoindole.
tert-Butyl 6-amino-3,3-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.
tert-Butyl 6-amino-3,3-dimethyl-1H-benzimidazole-2-carboxylate: Similar structure but with a benzimidazole core.
Uniqueness: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
InChI Key |
CTCYIKXXQJFFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
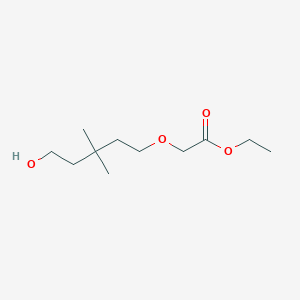
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
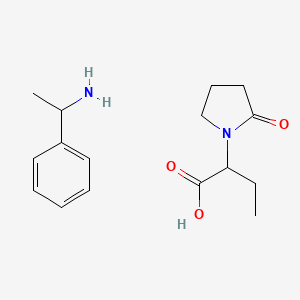
![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
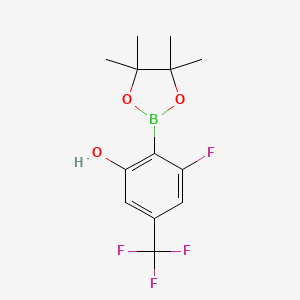

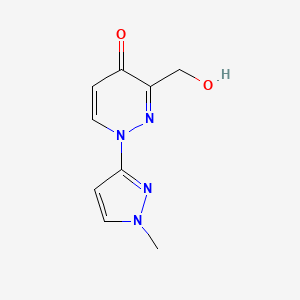
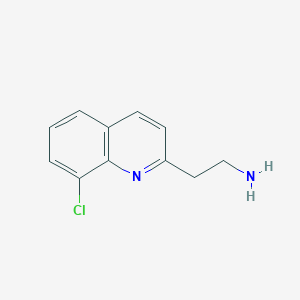
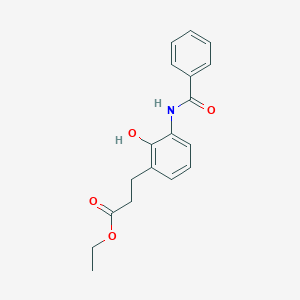
![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
